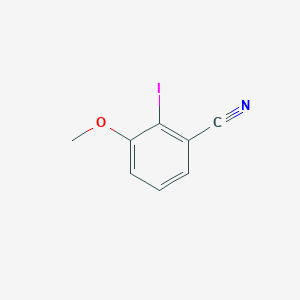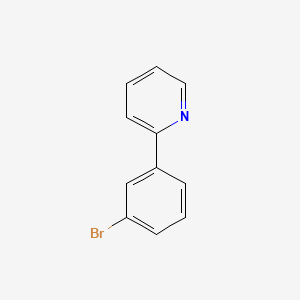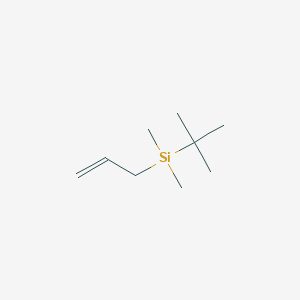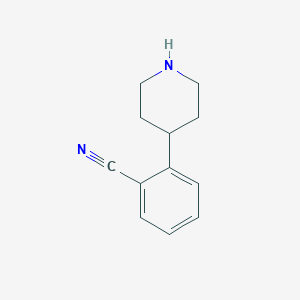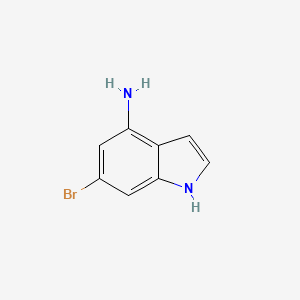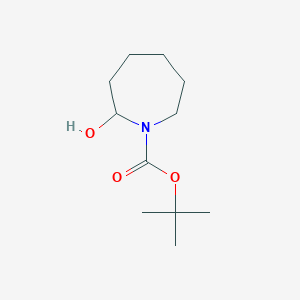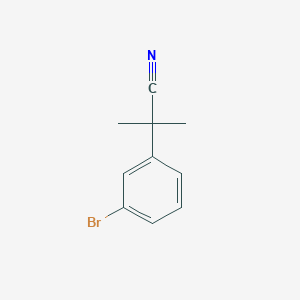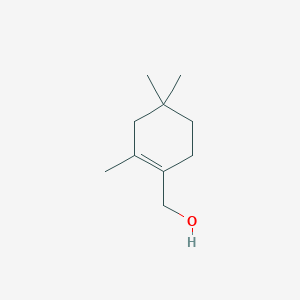
1-Cyclohexene-1-methanol, 2,4,4-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” is a chemical compound with the molecular formula C10H18O . It is also known as p-Menth-3-en-8-ol . This compound is a principal constituent of essential oil isolated from Pinus sylvestris .
Molecular Structure Analysis
The molecular structure of “1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” include a molecular weight of 154.2493 . It is a colorless thick liquid with the aroma of clove flowers . It has a freezing point of 37°C and a boiling point of 219°C . It is soluble in ethanol, acetone, chloroform, ether, and benzene, but insoluble in water .
Scientific Research Applications
Fragrance and Flavor Industry
Due to its chemical structure, this compound may also find applications in the fragrance and flavor industry as a synthetic intermediate for creating new scent or flavor molecules.
Each of these applications leverages the unique chemical properties of 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- , demonstrating its versatility and importance in scientific research and industrial applications. The data provided by sources like the NIST WebBook further support the research and development activities involving this compound .
Safety and Hazards
“1-Cyclohexene-1-methanol, 2,4,4-trimethyl-” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing fume, gas, mist, spray, vapors, and to wash hands, forearms, and face thoroughly after handling . It is also advised to use only outdoors or in a well-ventilated area and to wear protective gloves, eye protection, and face protection .
properties
IUPAC Name |
(2,4,4-trimethylcyclohexen-1-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8-6-10(2,3)5-4-9(8)7-11/h11H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZXZBCIHICFGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(C1)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447560 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
CAS RN |
103985-40-6 |
Source


|
| Record name | 1-Cyclohexene-1-methanol, 2,4,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30447560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)
